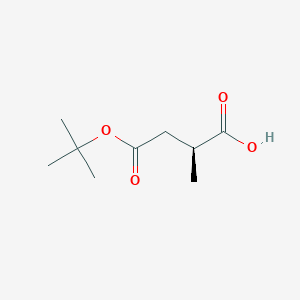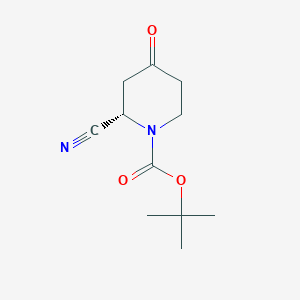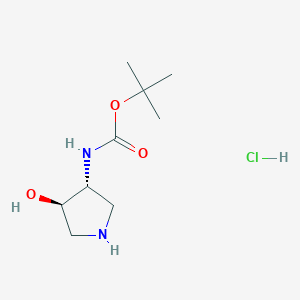![molecular formula C6H9FO3S B3111114 (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride CAS No. 1820574-94-4](/img/structure/B3111114.png)
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride
Vue d'ensemble
Description
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride, also known as DBCO-Sulfo-OSu, is a chemical compound that is widely used in scientific research. It is a highly reactive compound that is used to label biomolecules, such as proteins, DNA, and RNA.
Applications De Recherche Scientifique
Chiral Building Block for Terpenoids
(±)-1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, a compound related to (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride, serves as a versatile chiral building block in synthesizing terpenoids. It has been applied in the total synthesis of eudesmanes, agarofurans, and norcarotenoids. Researchers have developed methods to produce optically pure enantiomers of this compound, which are crucial in the synthesis of these complex molecules (Guangzhe Yu, 2005).
Nucleophilic Fluorination
The compound has been used in nucleophilic fluorination reactions. For instance, reaction of 1,3,3-trihalo-7-oxabicyclo[4.1.0]heptanes with boron trifluoride–ether or HF·pyridine has led to regio-and stereo-selective formation of the corresponding cis-fluorohydrins. This process provides an iterative preparation of complex fluorinated compounds, demonstrating the compound's role in advanced synthetic chemistry (P. Duhamel et al., 1993).
Fluorination Studies
In a study involving fluorination of (+)-chiro-inositol, the compound (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride was produced. The product, studied using NMR spectroscopy and other techniques, was identified as 2α,3β-difluoro-7-oxabicyclo[2.2.1]heptane-5α,6α-sulfite. This research illustrates the compound's potential in the synthesis of fluorinated organic molecules (P. Coe et al., 2002).
Synthesis of Pharmaceutical Compounds
This compound has been utilized in the synthesis of pharmaceutical compounds, such as epibatidine analogues, which are notable for their binding affinity to nicotinic acetylcholine receptors and their antinociceptive properties. The research in this area showcases the compound's relevance in medicinal chemistry (F. Carroll et al., 2001).
Enantioselective Synthesis
The compound plays a role in the enantioselective synthesis of various molecules. For example, it has been used as a key precursor in the synthesis of A2a receptor antagonists. The use of enzymatic resolution methods in these syntheses underscores the compound's importance in creating specific, enantiomerically pure substances (B. Wirz et al., 2010).
Propriétés
IUPAC Name |
(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2/t4-,5+,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEWVMLWIPUQNA-KVQBGUIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1O2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate](/img/structure/B3111042.png)




![5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid](/img/structure/B3111089.png)

![rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B3111109.png)


![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B3111130.png)

![(4aR,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3111137.png)